N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)-2-naphthamide
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Overview
Description
N-[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of thiophene and naphthalene moieties in the structure adds to its chemical versatility and potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]NAPHTHALENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under hydrogenation conditions.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazo[1,2-a]pyridine derivatives, and substituted naphthalene derivatives .
Scientific Research Applications
N-[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]NAPHTHALENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for their broad spectrum of biological activities.
Thiophene derivatives: Widely studied for their electronic properties and medicinal applications.
Naphthalene derivatives: Used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Uniqueness
N-[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]NAPHTHALENE-2-CARBOXAMIDE is unique due to its combined structural features, which confer a distinct set of chemical and biological properties. The integration of thiophene, imidazo[1,2-a]pyridine, and naphthalene moieties results in a compound with enhanced stability, reactivity, and potential for diverse applications .
Properties
Molecular Formula |
C22H15N3OS |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H15N3OS/c26-22(17-11-10-15-6-1-2-7-16(15)14-17)24-21-20(18-8-5-13-27-18)23-19-9-3-4-12-25(19)21/h1-14H,(H,24,26) |
InChI Key |
PKRQQAGYXAEKLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=CS5 |
Origin of Product |
United States |
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